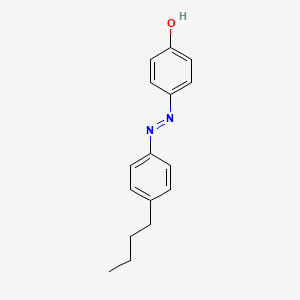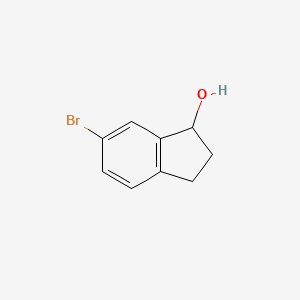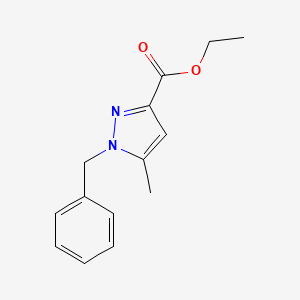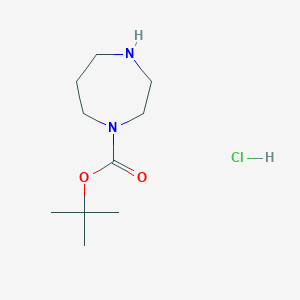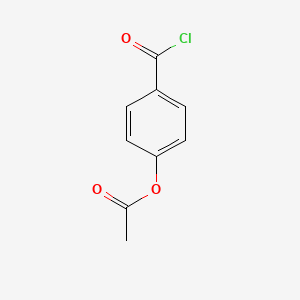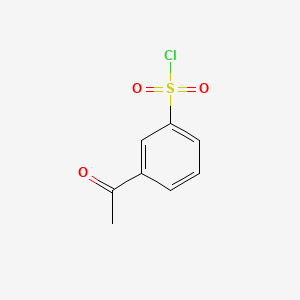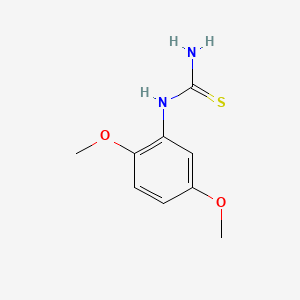
(2,5-Dimethoxyphenyl)thiourea
Overview
Description
(2,5-Dimethoxyphenyl)thiourea is a synthetic compound belonging to the class of phenylurea derivatives. It is characterized by the presence of two methoxy groups attached to the phenyl ring and a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of substituted thiourea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in organic solvents at room temperature or under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a catalyst and reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating biochemical reactions within cells. The compound’s thiourea moiety plays a crucial role in binding to the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anticancer and antibacterial applications, where it disrupts the growth and proliferation of cancer cells and bacteria .
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with a similar thiourea moiety but lacking the methoxy groups.
Phenylthiourea: Contains a phenyl group attached to the thiourea moiety, similar to (2,5-Dimethoxyphenyl)thiourea but without the methoxy substitutions.
N-phenylthiourea: Another related compound with a phenyl group linked to the thiourea moiety
Uniqueness
This compound is unique due to the presence of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with molecular targets, making it a more versatile compound compared to its simpler analogs .
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-12-6-3-4-8(13-2)7(5-6)11-9(10)14/h3-5H,1-2H3,(H3,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGQKHQZDDTIFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374344 | |
| Record name | (2,5-dimethoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67617-98-5 | |
| Record name | (2,5-dimethoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67617-98-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characteristics of N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea and its intermolecular interactions?
A1: N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea exhibits a specific conformation where the butanoyl and 2,5-dimethoxyphenyl groups are arranged anti and syn relative to the thione group []. This conformation is stabilized internally by N—H⋯O and C—H⋯S hydrogen bonds. Furthermore, in its crystal structure, N—H⋯S hydrogen bonds link the molecules, forming centrosymmetric dimers. Additional stability to the crystal structure is provided by weak C—H⋯O and C—H⋯S contacts [].
Q2: Does (2,5-Dimethoxyphenyl)thiourea participate in the formation of metal complexes?
A2: While the provided abstracts do not directly investigate this compound's ability to form metal complexes, a related study explored the interaction of bis(acetylacetonato) nickel(II) and cobalt(II) with various N and N,N′-substituted thioureas []. This suggests that similar coordination chemistry could be possible with this compound, but further research is needed to confirm this.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


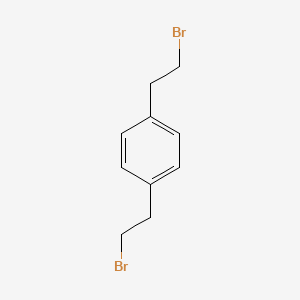
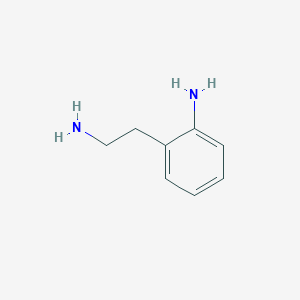
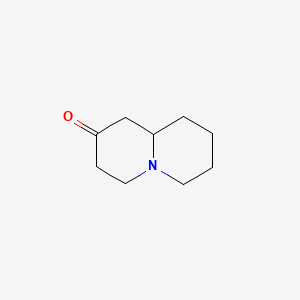

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)

